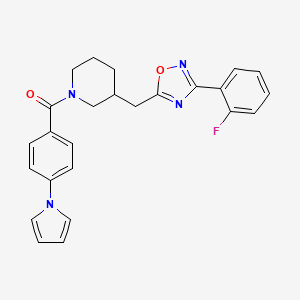

(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

描述

(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound of interest in various fields such as medicinal chemistry, pharmacology, and materials science. Its molecular structure combines several functional groups, offering a range of reactivity and interactions beneficial for different applications.

属性

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O2/c26-22-8-2-1-7-21(22)24-27-23(32-28-24)16-18-6-5-15-30(17-18)25(31)19-9-11-20(12-10-19)29-13-3-4-14-29/h1-4,7-14,18H,5-6,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLVRPIOXGCELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

This compound is synthesized through a multi-step organic synthesis process involving the following steps:

Preparation of the pyrrol-1-ylphenyl intermediate: This involves the reaction of pyrrole with bromobenzene under palladium-catalyzed conditions.

Formation of the oxadiazole intermediate: This step involves the reaction of 2-fluorobenzohydrazide with appropriate carboxylic acids or derivatives under cyclization conditions to yield the 1,2,4-oxadiazole ring.

Coupling of intermediates: The final step involves the coupling of the pyrrol-1-ylphenyl intermediate with the oxadiazole intermediate using piperidine in a nucleophilic substitution reaction.

Industrial Production Methods

For industrial scale production, optimization of reaction conditions such as temperature, pressure, and choice of solvents and catalysts is crucial. The process may involve:

High-efficiency catalytic systems: Use of palladium or other metal catalysts in cross-coupling reactions.

Continuous flow reactors: Ensuring better temperature control and reaction efficiency.

Purification techniques: High-performance liquid chromatography (HPLC) for purification and isolation of the desired product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation to form corresponding ketones or acids depending on the conditions used.

Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to various reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogenation with palladium on carbon (Pd/C) or use of sodium borohydride (NaBH4).

Substitution: Use of halogenated reagents or strong acids/bases in appropriate solvents.

Major Products

Oxidation products: Corresponding acids or ketones.

Reduction products: Reduced forms of the oxadiazole or modifications to the pyrrole ring.

Substitution products: Various substituted derivatives depending on the reagents and conditions.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds containing oxadiazole and piperidine structures have shown significant antibacterial and antifungal activities in vitro. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the oxadiazole moiety is particularly noted for enhancing anticancer activity by inducing apoptosis in malignant cells .

Neuropharmacological Effects

Given the presence of the piperidine structure, there is potential for neuropharmacological applications. Piperidine derivatives are known to interact with neurotransmitter systems, suggesting that this compound may exhibit anxiolytic or antidepressant effects . Preliminary docking studies indicate favorable interactions with serotonin receptors.

Case Studies

作用机制

The compound’s mechanism of action is highly dependent on its interactions with biological targets:

Molecular targets: It may interact with enzymes, receptors, or DNA, affecting various biochemical pathways.

Pathways involved: Depending on its structure, it could modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication.

相似化合物的比较

Similar Compounds

(4-Phenyl)(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanone

(1-(1H-pyrrol-1-yl)phenyl)(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanone

Uniqueness

Combination of functional groups: The combination of pyrrole, phenyl, and oxadiazole rings in a single molecule offers unique reactivity and potential interactions.

Applications: Its unique structure allows for broader applications across various fields compared to simpler analogs.

生物活性

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 413.48 g/mol. The structure features a pyrrole ring, a piperidine moiety, and an oxadiazole group, which are known for their diverse biological activities.

The compound is hypothesized to exert its biological effects primarily through the following mechanisms:

- Inhibition of Key Enzymes : Similar compounds have shown selective inhibitory activity against enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and various kinases .

- Interaction with Receptors : The presence of the piperidine ring suggests potential interaction with neurotransmitter receptors, influencing pathways related to neuropharmacology .

- Oxidative Stress Modulation : The oxadiazole moiety has been linked to antioxidant properties, which may help in reducing oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds containing the 1,2,4-oxadiazole scaffold have demonstrated activity against various cancer cell lines by inhibiting critical enzymes like thymidylate synthase and histone deacetylases (HDACs) .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole Derivative A | MCF-7 (Breast) | 10 | HDAC Inhibition |

| Oxadiazole Derivative B | A549 (Lung) | 8 | Thymidylate Synthase Inhibition |

| Target Compound | HeLa (Cervical) | 12 | Multi-target |

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Pyrrole and piperidine derivatives have been reported to modulate inflammatory cytokines and reduce edema in animal models .

Case Study: Anti-inflammatory Effects

In a recent study involving animal models of arthritis, compounds similar to the target compound exhibited significant reductions in paw swelling and joint inflammation compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:

- Absorption : Rapid absorption post-administration.

- Distribution : High lipophilicity due to the fluorophenyl group enhances tissue penetration.

- Metabolism : Predominantly metabolized by liver enzymes; potential for drug-drug interactions should be considered.

常见问题

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

- Step 1 : Employ a reflux system with xylene (as a high-boiling solvent) for 25–30 hours to ensure complete cyclization of intermediates, as demonstrated in similar oxadiazole syntheses .

- Step 2 : Use chloranil (1.4 mmol) as an oxidizing agent to stabilize reactive intermediates.

- Step 3 : Purify via silica gel column chromatography followed by recrystallization from methanol to isolate crystalline products (yield ~45–60%) .

- Step 4 : Monitor reaction progress with TLC and adjust pH during workup to minimize byproducts .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure to confirm substituent orientations (e.g., dihedral angles between the pyrrole, oxadiazole, and fluorophenyl groups). Hydrogen bonding networks (e.g., O–H···N interactions) should be analyzed to predict solubility .

- NMR/FTIR : Use - and -NMR to verify proton environments (e.g., piperidinyl CH groups at δ ~2.5–3.5 ppm) and FTIR to detect carbonyl stretches (~1650–1700 cm) .

Q. How can preliminary bioactivity screening be designed to assess pharmacological potential?

Methodological Answer:

- Assay Selection : Test antibacterial activity via microdilution (MIC against S. aureus and E. coli) and anticancer activity using MTT assays (IC in cancer cell lines) .

- Controls : Include structurally related compounds (e.g., pyrazolone derivatives with methoxyphenyl groups) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for the fluorophenyl and oxadiazole moieties?

Methodological Answer:

- Substituent Variation : Syntize analogs with Cl, NO, or OCH groups on the phenyl ring to compare electronic effects. For example, 4-methoxyphenyl analogs may enhance solubility but reduce antibacterial potency .

- Computational Modeling : Use DFT calculations to map electrostatic potentials and identify regions influencing receptor binding (e.g., oxadiazole’s electron-deficient core) .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

Methodological Answer:

- Metabolic Stability : Perform microsomal assays (e.g., liver microsomes) to assess oxidative degradation. Piperidinyl N-methylation may improve metabolic stability .

- Pharmacokinetic Profiling : Measure plasma half-life (t) and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to enhance absorption .

Q. What strategies mitigate crystallization challenges during scale-up?

Methodological Answer:

- Polymorph Screening : Test solvents like ethanol, acetonitrile, and DMF under varying temperatures to identify stable polymorphs .

- Additives : Use surfactants (e.g., Tween-80) to prevent amorphous aggregation during recrystallization .

Q. How can computational methods predict interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize targets with high GoldScore (>60) .

- MD Simulations : Run 100-ns simulations to assess binding mode stability (RMSD < 2.0 Å) .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between cell lines be interpreted?

Methodological Answer:

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) on responsive vs. resistant cell lines to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .

- Redox Activity : Measure ROS generation via DCFH-DA assays; fluorophenyl groups may induce oxidative stress selectively in certain cell types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。